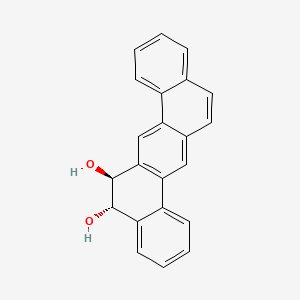
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This specific compound is a dihydrodiol derivative of dibenz(a,h)anthracene, which is known for its carcinogenic properties. The compound is of interest due to its potential biological activities and its role in environmental pollution studies.
Méthodes De Préparation
The synthesis of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved through several synthetic routes, including:
Osmium Tetroxide Method: Dibenz(a,h)anthracene is treated with osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to yield the dihydrodiol compound.
Microbial Transformation: Certain microorganisms can metabolize dibenz(a,h)anthracene to produce the dihydrodiol derivative.
Chemical Catalysis: Catalysts such as palladium or platinum can be used to facilitate the addition of hydroxyl groups to the aromatic rings under controlled conditions.
Industrial production methods are less common due to the compound’s specific research applications and potential toxicity.
Analyse Des Réactions Chimiques
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydrodiol back to the parent hydrocarbon or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Major products formed from these reactions include quinones, reduced hydrocarbons, and substituted aromatic compounds.
Applications De Recherche Scientifique
(+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, including its potential genotoxic and carcinogenic effects.
Medicine: Research into its effects on cellular processes and its potential role in cancer development is ongoing.
Industry: While not widely used industrially, it serves as a reference compound in environmental pollution studies and the development of analytical methods for detecting PAHs.
Mécanisme D'action
The mechanism of action of (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially carcinogenic effects. It interacts with the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. This interaction can lead to the activation of cytochrome P450 enzymes, further metabolizing the compound into reactive intermediates that can damage cellular macromolecules.
Comparaison Avec Des Composés Similaires
Similar compounds to (+)-trans-5,6-Dihydroxy-5,6-dihydrodibenz(a,h)anthracene include other PAH derivatives such as:
Benzo(a)pyrene: Another well-known carcinogenic PAH with similar biological effects.
Dibenz(a,h)anthracene: The parent compound from which the dihydrodiol derivative is synthesized.
Chrysene: A PAH with four fused benzene rings, also known for its carcinogenic properties.
The uniqueness of this compound lies in its specific dihydrodiol structure, which influences its reactivity and biological interactions compared to other PAHs.
Propriétés
Numéro CAS |
105453-66-5 |
|---|---|
Formule moléculaire |
C22H16O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(5S,6S)-5,6-dihydronaphtho[1,2-b]phenanthrene-5,6-diol |
InChI |
InChI=1S/C22H16O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12,21-24H/t21-,22-/m0/s1 |
Clé InChI |
RDJMBJBJQWPDEA-VXKWHMMOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)[C@@H]([C@H](C5=CC=CC=C54)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(C(C5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-ethoxyphenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14344249.png)
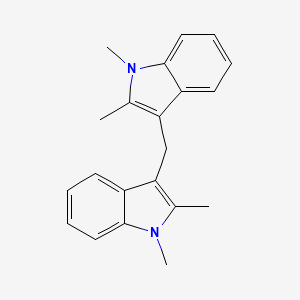
![1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea](/img/structure/B14344273.png)
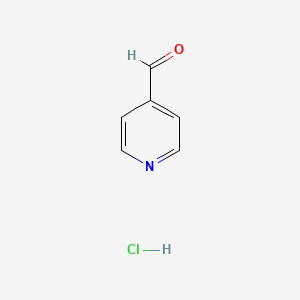
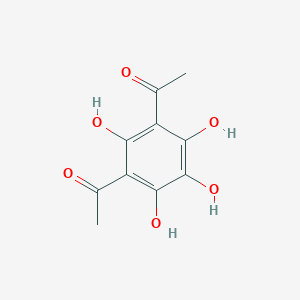
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
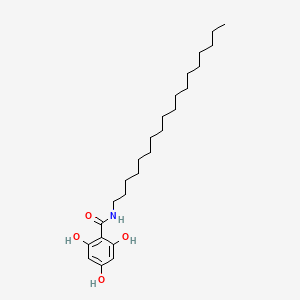
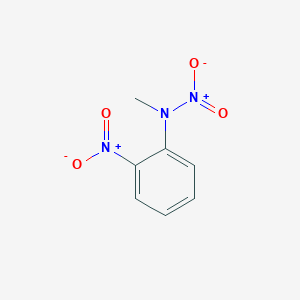

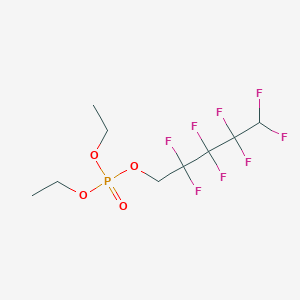
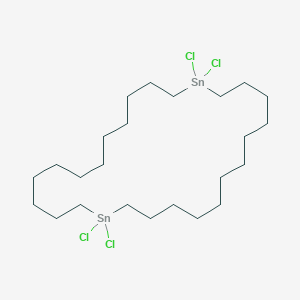
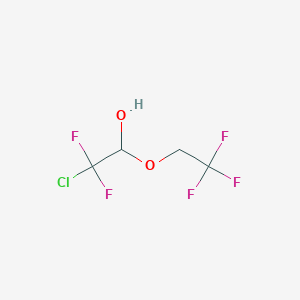
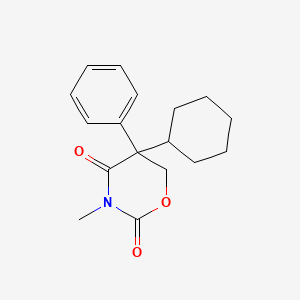
![2H-Pyran, 2-[4-(2-furanyl)butoxy]tetrahydro-](/img/structure/B14344321.png)
